molecular formula C18H18ClN3O3 B12451495 N-(4-chlorophenyl)-2-(3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide

N-(4-chlorophenyl)-2-(3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide

Cat. No.: B12451495
M. Wt: 359.8 g/mol
InChI Key: VKRIZZKYOXPAMH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a complex structure with a chlorophenyl group, a nitrophenyl group, and a pyrrolidinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide typically involves multi-step organic reactions. One common approach might include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Chlorination: Introduction of the chlorine atom to the phenyl ring.

    Amidation: Formation of the acetamide linkage.

    Pyrrolidinylation: Introduction of the pyrrolidinyl group.

Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, thionyl chloride for chlorination, and acetic anhydride for amidation.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group could yield an amine, while substitution reactions could introduce new functional groups to the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Exploration as a candidate for drug development.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-(3-nitrophenyl)acetamide: Lacks the pyrrolidinyl group.

    N-(4-chlorophenyl)-2-(3-aminophenyl)-2-(pyrrolidin-1-yl)acetamide: Has an amino group instead of a nitro group.

    N-(4-bromophenyl)-2-(3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide: Has a bromine atom instead of chlorine.

Uniqueness

The presence of the pyrrolidinyl group in N-(4-chlorophenyl)-2-(3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide may confer unique properties, such as increased binding affinity to certain targets or altered chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H18ClN3O3

Molecular Weight

359.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(3-nitrophenyl)-2-pyrrolidin-1-ylacetamide

InChI

InChI=1S/C18H18ClN3O3/c19-14-6-8-15(9-7-14)20-18(23)17(21-10-1-2-11-21)13-4-3-5-16(12-13)22(24)25/h3-9,12,17H,1-2,10-11H2,(H,20,23)

InChI Key

VKRIZZKYOXPAMH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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